Product packaging for Methyl (3-cyanophenyl)acetate(Cat. No.:CAS No. 52798-00-2)

Methyl (3-cyanophenyl)acetate

Cat. No.: B1300891
CAS No.: 52798-00-2
M. Wt: 175.18 g/mol
InChI Key: SGEWFZYSRHJDRN-UHFFFAOYSA-N
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Description

Contextual Significance of Aryl Acetates and Cyanated Aromatic Compounds in Synthetic Chemistry

In the landscape of modern organic synthesis, aryl acetates and cyanated aromatic compounds represent two classes of molecules with immense value and versatility. Aryl acetates are recognized as crucial intermediates in the synthesis of value-added chemicals, including pharmaceuticals and solvents. nih.govrsc.org Their preparation is a key step in the transformation of biomass, particularly lignin, which is rich in aromatic ether units that can be converted to aryl acetates. rsc.org The development of efficient methods for synthesizing aryl acetates, such as the carbonylation of aryl methyl ethers, is an active area of research aimed at activating inert C–O bonds and promoting sustainable chemical production from renewable resources. nih.govrsc.org The protection and deprotection of phenolic groups via aryl acetate (B1210297) formation is a fundamental strategy in the synthesis of complex, medicinally important molecules. acs.org

Similarly, cyanated aromatic compounds, or arenenitriles, are indispensable building blocks in organic chemistry. scielo.br The cyano (-CN) group is a highly versatile functional handle that can be readily transformed into a wide array of other functionalities, including amines, carboxylic acids, aldehydes, amides, and tetrazoles. scielo.brnumberanalytics.comnih.gov This synthetic flexibility makes arenenitriles key intermediates in the production of pharmaceuticals, agrochemicals, dyes, and pigments. numberanalytics.comnih.gov Many biologically active compounds contain a cyano group, highlighting its importance in medicinal chemistry. scielo.br Research in this area focuses on developing novel and efficient cyanation methods, such as direct C-H cyanation, to introduce the cyano group onto aromatic rings under mild conditions, often employing techniques like photoredox catalysis to avoid harsh reagents. nih.govorganic-chemistry.org

Importance of Methyl (3-cyanophenyl)acetate as a Chemical Building Block and Research Target

This compound, with the CAS number 52798-00-2, emerges as a significant molecule at the intersection of these two important classes of compounds. synhet.comapolloscientific.co.uksigmaaldrich.com It incorporates both a methyl ester and a cyano group on a phenylacetic acid framework, making it a bifunctional building block for organic synthesis. synhet.coma2bchem.com This structure allows for a variety of chemical transformations, targeting either the ester, the cyano group, or the activated methylene (B1212753) group.

Its role as a research chemical is primarily as an intermediate for the synthesis of more complex molecules for applications in pharmaceuticals, biotechnology, and materials science. synhet.com The presence of both the electron-withdrawing cyano group and the ester functionality on the aromatic ring influences its reactivity and provides multiple sites for further chemical modification. For instance, related structures like methyl (4-cyanophenyl)acetate are used in the production of pharmaceuticals and agrochemicals through reactions like nucleophilic substitution. cymitquimica.com The compound serves as a valuable starting material for creating diverse molecular architectures.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 52798-00-2 apolloscientific.co.uk
Molecular Formula C₁₀H₉NO₂ sigmaaldrich.coma2bchem.com
Molecular Weight 175.18 g/mol apolloscientific.co.ukchemicalbook.com
IUPAC Name methyl 2-(3-cyanophenyl)acetate synhet.com
Purity (Typical) 96-97% apolloscientific.co.uka2bchem.com

Note: This table contains general information for research purposes.

Overview of Research Trajectories on this compound and Related Structures

Research involving this compound and its structural isomers and derivatives is multifaceted, primarily focusing on their utility in synthetic and medicinal chemistry. The investigation into these compounds follows several key trajectories:

Synthesis of Novel Heterocycles and Complex Molecules: The compound and its analogs are frequently used as starting materials for constructing more elaborate molecular frameworks. For example, derivatives like Methyl 2-(3-amino-4-cyanophenyl)acetate serve as building blocks for synthesizing heterocyclic compounds. smolecule.com The reactivity of the cyano and ester groups allows for their incorporation into larger, often biologically active, molecules. lookchem.com

Development of Bioactive Compounds: A significant research avenue is the use of cyanophenyl acetate scaffolds in medicinal chemistry. The core structure is found in molecules designed to interact with biological targets. For instance, a related compound, 3-(3-cyanophenyl)-acrylic acid methyl ester, is used to synthesize potent antagonists of the Kv1.5 potassium channel, which are being investigated for treating atrial fibrillation. lookchem.com Another derivative, Methyl 2-chloro-2-(3-cyanophenyl)acetate, is an intermediate for compounds targeting the cannabinoid-1 receptor (CB1R). evitachem.com

Exploration of Reaction Methodologies: The synthesis and transformation of this compound and its relatives are subjects of study to develop new synthetic methods. Research into the α-arylation of phosphonoacetates, for example, aims to create precursors for complex molecules, and understanding the reactivity of substrates like aryl acetates is crucial for these advancements. acs.org Similarly, studies on the synthesis of the isomeric Methyl (4-cyanophenyl)acetate involve standard esterification procedures that are continuously optimized for yield and purity. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B1300891 Methyl (3-cyanophenyl)acetate CAS No. 52798-00-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-cyanophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEWFZYSRHJDRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363838
Record name Methyl (3-cyanophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52798-00-2
Record name Methyl (3-cyanophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 3 Cyanophenyl Acetate

Established Synthetic Routes for Methyl (3-cyanophenyl)acetate

The conventional synthesis of this compound relies on several well-documented chemical transformations. These routes are foundational in organic synthesis and provide reliable methods for obtaining the target compound.

Esterification Reactions of (3-cyanophenyl)acetic Acid

A primary and direct method for synthesizing this compound is through the esterification of (3-cyanophenyl)acetic acid. This acid-catalyzed reaction involves treating the carboxylic acid with methanol (B129727). A common and effective procedure utilizes a reagent like thionyl chloride in methanol. The thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl then acts as the catalyst for the esterification process.

A general procedure for a similar substrate, (4-cyanophenyl)acetic acid, involves dissolving the acid in methanol at a low temperature (ice-cold), followed by the dropwise addition of thionyl chloride. chemicalbook.com The mixture is then stirred for an extended period, often overnight, to ensure the reaction goes to completion. chemicalbook.com After the reaction, the excess methanol and volatile byproducts are removed under reduced pressure. The resulting crude product is then purified, typically through extraction with an organic solvent like ethyl acetate (B1210297) and washing with a basic solution (e.g., saturated sodium bicarbonate) to remove any unreacted acid, followed by flash chromatography to yield the pure ester. chemicalbook.com

Starting MaterialReagentConditionsYield
(4-cyanophenyl)acetic acidThionyl chloride, MethanolIce-cold, then stirred for 12 hoursQuantitative chemicalbook.com
This table presents a representative example for a closely related isomer, demonstrating a common esterification method.

Introduction of the Cyano Moiety onto Methyl Phenylacetate Scaffolds

Synthesizing this compound by directly introducing a cyano group onto the aromatic ring of Methyl Phenylacetate is a challenging route due to the directing effects of the substituents and the harsh conditions typically required for aromatic cyanation. A more practical approach involves a multi-step sequence starting from a precursor like benzyl (B1604629) chloride. In this pathway, benzyl chloride is first condensed with sodium cyanide to produce benzyl cyanide (phenylacetonitrile). google.com The resulting nitrile is then subjected to hydrolysis and esterification to yield Methyl Phenylacetate. chemicalbook.com To obtain the desired 3-cyano isomer, one would need to start with a substituted benzyl chloride, such as 3-cyanobenzyl chloride, and convert it to the corresponding nitrile, which is then hydrolyzed and esterified.

Alternatively, a method described in patent literature for the synthesis of methyl (ethyl) phenyl acetate avoids the use of highly toxic sodium cyanide by employing a Grignard reagent. google.com This involves reacting benzyl chloride with magnesium to form a Grignard reagent, which is then reacted with methyl carbonate. google.com Adapting this to the target molecule would necessitate starting with 3-cyanobenzyl chloride.

Functionalization of Aromatic Precursors

A highly effective and versatile strategy for preparing this compound involves the functionalization of pre-substituted aromatic compounds. This approach often utilizes cross-coupling reactions to construct the final molecule from simpler building blocks. A prominent example is the Suzuki coupling reaction. This method can involve reacting 3-cyanophenylboronic acid with a compound containing the acetate moiety, such as a halo-acetate derivative. google.com For instance, a patented process describes the coupling of 3-cyanophenylboronic acid with methyl 5-bromo-3-formylbenzoate in the presence of a palladium catalyst to synthesize a biphenyl (B1667301) intermediate, demonstrating the utility of this precursor in forming the C-C bond. google.com

Another transition metal-catalyzed approach is the Negishi cross-coupling. This reaction would involve an organozinc reagent. For example, bis(3-cyanophenyl)zinc could be prepared from 3-iodobenzonitrile (B1295488) and coupled with a suitable electrophile containing the methyl acetate group, catalyzed by a palladium complex. uni-muenchen.de These precursor-based methods offer the advantage of building complexity from readily available starting materials under relatively controlled conditions.

Catalytic Approaches in this compound Synthesis

Catalysis offers efficient and selective pathways for synthesis, often reducing waste and improving reaction rates. Both transition metals and small organic molecules have been employed as catalysts in reactions relevant to the synthesis of this compound and its analogs.

Transition Metal-Catalyzed Reactions

Transition metal catalysis is central to modern organic synthesis and provides powerful tools for C-C bond formation, as mentioned in section 2.1.3. The Suzuki and Negishi reactions are prime examples.

In the Suzuki coupling , a palladium catalyst is typically used to couple an organoboron compound with an organohalide. The synthesis of related 3-aryl pyridine (B92270) derivatives has been achieved by coupling 3-bromopyridine (B30812) with various aryl boronic acids using bis(triphenylphosphine)palladium(II) dichloride as the catalyst and potassium carbonate as the base. openmedicinalchemistryjournal.com A similar strategy is directly applicable to the synthesis of this compound, likely by coupling 3-halophenylacetonitrile or its ester derivative with a suitable boronic acid or vice-versa.

A patent for a related compound, methyl 5-(3-cyanophenyl)-3-formylbenzoate, specifies a process where 3-cyanophenylboronic acid is reacted with methyl 5-bromo-3-formylbenzoate. google.com The reaction is performed in dimethylformamide (DMF) with sodium hydrogen carbonate as the base and a palladium complex as the catalyst. google.com This highlights a robust industrial method for creating the 3-cyanophenyl-aryl bond.

Aryl Halide/Boronic AcidCoupling PartnerCatalystBaseSolventYield
Methyl 5-bromo-3-formylbenzoate3-cyanophenylboronic acidPalladium complexNaHCO₃DMF84.5% google.com
3-BromopyridineSubstituted aryl boronic acids(Ph₃P)₂PdCl₂K₂CO₃Toluene:H₂ONot specified openmedicinalchemistryjournal.com
This table provides examples of transition metal-catalyzed coupling reactions to form aryl-aryl bonds relevant to the target structure.

Organocatalytic Methods

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, presents an alternative to metal-based catalysts. While direct organocatalytic synthesis of this compound is not widely reported, related transformations demonstrate the potential of this approach.

For example, the cyanation of carbonyl compounds to form cyanohydrin acetates can be effectively catalyzed by organobases. nih.gov The guanidine (B92328) base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to catalyze the reaction between aldehydes and acetyl cyanide to produce cyanohydrin acetates in high yields. nih.govscispace.com This type of reaction converts a carbonyl group into a cyano- and acetate-bearing carbon center.

Another relevant organocatalytic transformation is the Morita-Baylis-Hillman (MBH) reaction. This reaction involves the coupling of an aldehyde and an activated alkene, typically catalyzed by a nucleophilic catalyst such as a tertiary amine or phosphine (B1218219). mdpi.com For instance, the synthesis of Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate was achieved by reacting 4-cyanobenzaldehyde (B52832) with methyl acrylate (B77674) using 1,4-diazabicyclo[2.2.2]octane (DABCO) as the catalyst. mdpi.com This creates a multifunctional molecule with cyano and methyl ester groups, showcasing a powerful C-C bond-forming strategy under organocatalytic conditions. mdpi.com

Carbonyl CompoundCyanide Source/AlkeneCatalyst (mol%)Product TypeYield
BenzaldehydeAcetyl CyanideTBD (5%)Cyanohydrin Acetate98% nih.gov
4-ChlorobenzaldehydeAcetyl CyanideTBD (5%)Cyanohydrin Acetate96% nih.gov
4-cyanobenzaldehydeMethyl acrylateDABCO (0.65 equiv)MBH Adduct85% mdpi.com
This table illustrates the utility of organocatalysis in related cyanation and C-C bond-forming reactions.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of chemical synthesis, directly impacting the yield and purity of the desired product. In the synthesis of related cyanophenyl derivatives, various parameters have been systematically investigated to enhance reaction outcomes.

One area of focus has been the palladium-catalyzed hydroarylation of diazocarboxylates. thieme-connect.comthieme-connect.com For the synthesis of diarylacetates, optimal conditions were identified as using PdCl₂(PPh₃)₂ as the catalyst, triethylamine (B128534) as the base, and 1,2-dichloroethane (B1671644) as the solvent at reflux temperature. thieme-connect.com This specific combination of catalyst, base, and solvent proved most effective in driving the reaction towards the desired product. Further studies on the hydroarylation of α-aryldiazoacetates with aryl iodides have also been conducted, providing insights into the synthesis of various diarylacetates with yields up to 71%. thieme-connect.com

In a different synthetic approach, the hydroxylation of aryl sulfonium (B1226848) salts to produce phenols has been optimized. mdpi.com For the hydroxylation of (4-cyanophenyl)dimethylsulfonium-trifluoromethanesulfonate, cesium carbonate (Cs₂CO₃) was identified as the most effective base when the reaction was conducted in dimethyl sulfoxide (B87167) (DMSO) at 80°C. mdpi.com Further refinement showed that increasing the volume of DMSO could improve the nuclear magnetic resonance (NMR) yield to 81%. mdpi.com However, altering other parameters such as the amount of base, reaction time, or the quantity of the hydroxylating agent did not lead to better results. mdpi.com

The synthesis of thieno[3,2-b]pyridine-2-carboxylates, which share a substituted phenyl ring structure, has also been a subject of optimization studies. For instance, the synthesis of Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate from methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate and potassium p-tolyltrifluoroborate achieved an 84% yield after heating for 4.5 hours and purification. mdpi.com Similarly, the reaction with potassium 4-methoxyphenyltrifluoroborate yielded 70% of the corresponding product after 4 hours. mdpi.com However, the reaction with potassium (4-cyanophenyl)trifluoroborate resulted in a lower yield of 35% after 3 hours. mdpi.com

These examples highlight the importance of systematically varying reaction parameters such as catalyst, base, solvent, temperature, and reaction time to achieve optimal yields and purity for a given synthetic transformation.

Table 1: Optimization of Reaction Conditions for Related Cyanophenyl Compounds

Product Reactants Catalyst/Reagent Solvent Conditions Yield Reference
Diarylacetates Aryl iodides, α-aryldiazoacetates PdCl₂(PPh₃)₂ 1,2-Dichloroethane Reflux Up to 71% thieme-connect.com
4-Cyanophenol (4-cyanophenyl)dimethylsulfonium-trifluoromethanesulfonate, N-hydroxyacetamide Cs₂CO₃ DMSO 80°C, 18h 81% (NMR) mdpi.com
Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, Potassium p-tolyltrifluoroborate - - Heating, 4.5h 84% mdpi.com
Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, Potassium 4-methoxyphenyltrifluoroborate - - Heating, 4h 70% mdpi.com
Methyl 3-(4-cyanophenyl)thieno[3,2-b]pyridine-2-carboxylate Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, Potassium (4-cyanophenyl)trifluoroborate - - Heating, 3h 35% mdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. This involves the use of environmentally benign reagents, solvent-free conditions, and energy-efficient processes.

One notable example is the synthesis of methyl 3-cyanobenzoate from methyl 3-formylbenzoate and hydroxylamine (B1172632) hydrochloride. researchgate.net This process, which includes oximation and dehydration reactions, was optimized to achieve a high yield of 95.1% and a purity greater than 98%. researchgate.net The use of acetic anhydride (B1165640) as a dehydrating agent under specific molar ratios and temperatures contributed to the efficiency and greenness of the method. researchgate.net

In another instance, a method for preparing ethyl 2-chloroacetoacetate was developed that avoids the use of a reaction solvent, significantly reducing production costs and waste. google.com The process utilizes the absorption of acidic gas by-products with liquid caustic soda, adhering to green chemistry principles by minimizing the generation of waste. google.com The reaction conditions are also mild, which helps to reduce energy consumption. google.com

The development of transition-metal-free catalytic systems is another key area of green chemistry research. A method for synthesizing 2,2,6,6-tetramethylpiperidin-1-yl-2-(2-cyanophenyl)-acetate from bromoindanone with sodium azide (B81097) and 2,2,6,6-tetramethylpiperidine (B32323) nitrogen oxide was reported to proceed under mild, transition-metal-free conditions. sioc-journal.cn This approach expands the synthetic routes to cyanophenylacetates while avoiding the use of potentially toxic and expensive heavy metals.

Furthermore, the use of ionic liquids as recyclable catalysts represents a significant step towards greener synthesis. For example, [Hmim]HSO4 has been used as a green and reusable catalyst for the one-pot synthesis of 3-pyranyl indole (B1671886) derivatives in an aqueous medium. rsc.org Similarly, 1,3-bis(carboxymethyl)imidazolium chloride, an ionic salt, has been shown to be an effective and recyclable catalyst for the Biginelli multicomponent reaction under neat (solvent-free) conditions, achieving high yields. acs.org

The Friedel-Crafts alkylation, a fundamental reaction in organic chemistry, has also been a focus for the application of green chemistry principles. beilstein-journals.org Research in this area has explored the use of more environmentally friendly catalysts and reaction conditions.

These examples demonstrate a clear trend towards the integration of green chemistry principles in the synthesis of complex organic molecules, including those structurally related to this compound. The focus on reducing waste, avoiding hazardous substances, and improving energy efficiency is driving innovation in synthetic methodologies.

Table 2: Application of Green Chemistry Principles in Related Syntheses

Product/Process Green Chemistry Principle Key Features Yield Reference
Methyl 3-cyanobenzoate High atom economy, reduced waste Optimized molar ratios, efficient dehydration 95.1% researchgate.net
Ethyl 2-chloroacetoacetate Solvent-free reaction, waste reduction No reaction solvent, absorption of acidic gas High google.com
2,2,6,6-Tetramethylpiperidin-1-yl-2-(2-cyanophenyl)-acetate Transition-metal-free catalysis Mild reaction conditions - sioc-journal.cn
3-Pyranyl indole derivatives Use of recyclable catalyst, green solvent [Hmim]HSO4 catalyst, aqueous medium 85-94% rsc.org
Dihydropyrimidin-2(1H)-ones/thiones Solvent-free reaction, recyclable catalyst [BCMIM][Cl] catalyst, neat conditions Up to 96% acs.org

Chemical Reactivity and Transformation of Methyl 3 Cyanophenyl Acetate

Reactions at the Ester Functional Group

The methyl ester group in Methyl (3-cyanophenyl)acetate is susceptible to nucleophilic acyl substitution, enabling its conversion into other esters, amides, or carboxylic acids.

Transesterification Processes

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. While direct examples for this compound are not extensively documented in readily available literature, the principles of transesterification are broadly applicable. For instance, related compounds such as ethyl 3-amino-3-(4-cyanophenyl)propanoate have been subjected to enzymatic resolution via alcoholysis, highlighting the reactivity of the ester group in similar structures. researchgate.net In a typical procedure, reacting this compound with an excess of a different alcohol (e.g., ethanol (B145695) or isopropanol) in the presence of a catalyst like sulfuric acid or sodium methoxide (B1231860) would lead to the corresponding ethyl or isopropyl ester.

The synthesis of O-Aryl esters through the condensation of carboxylic acids with phenols or the transesterification of other esters is a well-established method, suggesting that this compound could similarly react with phenols to form aryl esters. acs.org

Amidation and Hydrolysis Reactions

Amidation: The ester can be converted into an amide by reacting it with ammonia (B1221849) or a primary or secondary amine. This reaction often requires heating. The direct amidation of the parent acid, 2-(3-cyanophenyl)acetic acid, with benzylamine (B48309) has been documented, proceeding via the formation of an amide bond. rsc.org This indicates that this compound would readily undergo aminolysis to form N-substituted (3-cyanophenyl)acetamides. The use of coupling agents like propanephosphonic acid anhydride (B1165640) (T3P) is effective for forming amides from carboxylic acids and electron-poor anilines, such as 3-aminobenzonitrile, which shares the key structural motif. lookchem.com

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid, (3-cyanophenyl)acetic acid, under either acidic or basic conditions. evitachem.comsmolecule.com

Acid-catalyzed hydrolysis: This is a reversible reaction typically carried out by heating the ester with water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid.

Base-catalyzed hydrolysis (Saponification): This is an irreversible process involving heating the ester with an aqueous solution of a strong base, like sodium hydroxide. The reaction initially yields the carboxylate salt (e.g., sodium (3-cyanophenyl)acetate), which is then protonated in a separate acidic workup step to afford the free carboxylic acid. smolecule.comchemguide.co.uk

ReactionReagentsProduct
AmidationAmine (e.g., Benzylamine)N-Benzyl-2-(3-cyanophenyl)acetamide
Acid HydrolysisH₂O, H⁺ (e.g., HCl, H₂SO₄)(3-cyanophenyl)acetic acid
Base Hydrolysis1. NaOH, H₂O 2. H₃O⁺(3-cyanophenyl)acetic acid

Transformations of the Cyano Group

The cyano (nitrile) group is a versatile functional group that can undergo reduction, hydrolysis, and various nucleophilic additions.

Reduction to Amines

The cyano group can be reduced to a primary amine, yielding methyl (3-(aminomethyl)phenyl)acetate. This transformation is crucial for introducing a basic nitrogen center into the molecule. Common methods for this reduction include:

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas in the presence of a metal catalyst. Raney nickel is a frequently used catalyst for this purpose, often with the addition of a base like triethylamine (B128534) to prevent the formation of secondary amines. mdpi.com Palladium on carbon can also be employed. evitachem.com

Chemical Reduction: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran, followed by an aqueous workup, effectively reduces nitriles to primary amines. smolecule.comlibretexts.org

ReagentConditionsProduct
H₂, Raney Nickel, Et₃NRoom TemperatureMethyl (3-(aminomethyl)phenyl)acetate
1. LiAlH₄ 2. H₂OEther or THFMethyl (3-(aminomethyl)phenyl)acetate

Hydrolysis to Carboxylic Acids or Amides

The cyano group can be hydrolyzed to either a carboxamide or a carboxylic acid, depending on the reaction conditions. chemistrysteps.com This reaction provides a pathway to methyl (3-(aminocarbonyl)phenyl)acetate or 3-(2-methoxy-2-oxoethyl)benzoic acid.

The hydrolysis typically proceeds in two stages: the nitrile is first converted to an amide, which can then be further hydrolyzed to a carboxylic acid. chemguide.co.ukbyjus.com

Acid-catalyzed hydrolysis: Heating the nitrile with a strong aqueous acid (e.g., HCl or H₂SO₄) generally leads to the formation of the carboxylic acid and an ammonium (B1175870) salt. byjus.comlibretexts.org By using milder conditions, it is sometimes possible to stop the reaction at the amide stage.

Base-catalyzed hydrolysis: Reacting the nitrile with a hot aqueous solution of a strong base (e.g., NaOH) produces the carboxylate salt and ammonia. chemguide.co.uklibretexts.org Subsequent acidification of the mixture yields the carboxylic acid. chemguide.co.uk Partial hydrolysis to the amide can sometimes be achieved under controlled conditions.

ConditionsIntermediate ProductFinal Product
H₃O⁺, HeatMethyl (3-(aminocarbonyl)phenyl)acetate3-(2-methoxy-2-oxoethyl)benzoic acid
1. NaOH, H₂O, Heat 2. H₃O⁺Methyl (3-(aminocarbonyl)phenyl)acetate3-(2-methoxy-2-oxoethyl)benzoic acid

Nucleophilic Additions to the Nitrile

The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. evitachem.comchemistrysteps.com

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org For example, the reaction of this compound with methylmagnesium bromide, followed by an acidic workup, would produce Methyl (3-acetylphenyl)acetate.

Ritter Reaction: In the presence of a strong acid, a carbocation (generated from an alkene or an alcohol) can be attacked by the nitrogen lone pair of the nitrile group. The resulting nitrilium ion is then hydrated to form an N-substituted amide after tautomerization. chemistrysteps.com This reaction provides a method for forming amides where the nitrogen atom originates from the nitrile.

Reactivity of the Activated Methylene (B1212753) Group (α-Carbon)

The methylene group (—CH₂—) situated between the electron-withdrawing phenyl ring and the carbonyl group of the ester is known as an activated methylene group. The protons on this α-carbon are acidic and can be removed by a base to form a stabilized carbanion (enolate). This nucleophilic carbanion is central to the reactivity of this part of the molecule, enabling various carbon-carbon bond-forming reactions.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, typically an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com This reaction is generally catalyzed by a weak base, such as an amine. wikipedia.org The activated methylene group of this compound makes it a suitable substrate for this transformation.

In a reaction analogous to the one involving this compound, its ethyl ester counterpart, Ethyl cyanoacetate, readily undergoes Knoevenagel condensation with various substituted benzaldehydes. chemrxiv.org For instance, the condensation of 3-cyanobenzaldehyde (B1676564) with ethyl cyanoacetate, catalyzed by piperidine, yields Ethyl 2-cyano-3-(3-cyanophenyl)-2-propenoate. chemrxiv.org This demonstrates the synthetic utility of the activated methylene group in forming new carbon-carbon double bonds. These reactions are often key steps in the synthesis of more complex heterocyclic compounds and functionalized molecules. rsc.orgnih.gov

Table 1: Examples of Knoevenagel Condensation with Related Cyanoacetates

Aldehyde/Ketone Active Methylene Compound Catalyst Product
2-Methoxybenzaldehyde Thiobarbituric acid Piperidine α,β-Unsaturated enone wikipedia.org
Various Aromatic Aldehydes Ethyl cyanoacetate Functionalized Ionic Liquid α,β-Unsaturated cyanoacrylates researchgate.net
3-Cyanobenzaldehyde Ethyl cyanoacetate Piperidine Ethyl 2-cyano-3-(3-cyanophenyl)-2-propenoate chemrxiv.org

Alkylation and Acylation Reactions

The carbanion generated by deprotonating the α-carbon of this compound can act as a nucleophile in Sₙ2 reactions with alkyl halides, a process known as alkylation. libretexts.org This reaction introduces an alkyl group at the α-position, further functionalizing the molecule. The process typically involves the formation of the enolate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, followed by the addition of the alkyl halide. vanderbilt.edu

Similarly, the enolate can react with acylating agents, such as acid chlorides or anhydrides, in acylation reactions. This introduces an acyl group at the α-carbon, leading to the formation of β-dicarbonyl compounds. libretexts.org The Friedel-Crafts alkylation and acylation are classic examples of such transformations, although they typically refer to reactions on an aromatic ring, the principles can be extended to enolates. beilstein-journals.orgnih.gov For example, the reaction of enaminones, which are nitrogen analogs of enolates, with chlorosulfonyl isocyanate results in C-acylation products. mdpi.com

Condensations with Carbonyl Compounds

Beyond the specific case of the Knoevenagel condensation, the activated methylene group of this compound can participate in other condensation reactions with carbonyl compounds. These reactions, such as the aldol (B89426) and Claisen-type condensations, are fundamental in organic synthesis for building larger molecular frameworks. vanderbilt.edu

In these reactions, the enolate of this compound adds to the electrophilic carbon of another carbonyl compound. A mixed Claisen condensation, for instance, could occur between this compound and another ester that cannot form an enolate itself, driven forward by the formation of a stable β-keto ester product. vanderbilt.edu The resulting adducts can then be subjected to further transformations, such as cyclization or decarboxylation, to create a wide array of complex molecules. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is subject to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome dictated by the electronic properties of the existing substituents.

Electrophilic Aromatic Substitution (EAS) involves an electrophile attacking the electron-rich aromatic ring. masterorganicchemistry.comunibo.it The two substituents on the ring, the cyano group (-CN) and the methyl acetate (B1210297) group (-CH₂COOCH₃), both influence the reactivity and orientation of incoming electrophiles. The cyano group is a strong electron-withdrawing group and a deactivator, directing incoming electrophiles to the meta-position. The -CH₂COOCH₃ group is also deactivating due to the carbonyl's electron-withdrawing nature, but it is considered an ortho-, para-director. The combined effect of these two deactivating groups makes electrophilic aromatic substitution on this ring challenging, requiring harsh reaction conditions.

Nucleophilic Aromatic Substitution (NAS) occurs when a nucleophile attacks an electron-poor aromatic ring, replacing a leaving group. masterorganicchemistry.com For NAS to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups. masterorganicchemistry.com The cyano group on this compound helps to make the ring more electrophilic and thus more susceptible to nucleophilic attack. If a suitable leaving group, such as a halogen, were present on the ring, it could be displaced by a nucleophile. For example, in related cyanophenyl compounds, a chloro group can be displaced via nucleophilic substitution. evitachem.com

Metal Coordination Chemistry and Complex Formation of this compound

Transition metals can form coordination complexes with organic molecules that act as ligands. atlanticoer-relatlantique.ca this compound possesses two potential coordination sites: the nitrogen atom of the cyano group and the oxygen atom of the ester's carbonyl group.

Research on related molecules demonstrates the capacity of these functional groups to coordinate with metal ions. For instance, a ligand synthesized from 4-cyanobenzaldehyde (B52832) was shown to form complexes with Cr³⁺, Co³⁺, Ni²⁺, Mn²⁺, and Cu²⁺, with coordination occurring through the oxygen atoms of a carbonyl group. mdpi.com The formation of these complexes was confirmed by shifts in their infrared (IR) and UV-Visible spectra. mdpi.com In other systems, the cyano group is known to coordinate with metal centers. rroij.com Palladium complexes have been synthesized where a cyanophenyl group is directly bonded to the metal center through the carbon of the C-Pd bond, with the cyano group available for further interaction. researchgate.net

The ability of this compound to act as a ligand depends on the metal ion and the reaction conditions. It could potentially act as a monodentate ligand, coordinating through either the nitrile nitrogen or the carbonyl oxygen, or in some cases, it might act as a bridging ligand connecting two metal centers.

Table 2: Potential Coordination Sites and Observed Metal Complexes in Related Compounds

Potential Coordination Site in this compound Example of Coordination in a Related System Metal Ions Reference
Carbonyl Oxygen Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate Cr³⁺, Co³⁺, Ni²⁺, Mn²⁺, Cu²⁺ mdpi.com
Nitrile Nitrogen Hydrazones of active methylene compounds Cu²⁺ rroij.com

Structural Modifications and Derivative Synthesis of Methyl 3 Cyanophenyl Acetate

Synthesis of Positional Isomers and Analogues (e.g., 4-cyanophenyl, 2-cyanophenyl variants)

The synthesis of positional isomers of Methyl (3-cyanophenyl)acetate, namely the 2-cyano and 4-cyano variants, is fundamental for comparative studies and expanding the range of available building blocks. The synthetic routes to these isomers typically involve the esterification of the corresponding cyanophenylacetic acid.

For instance, Methyl (4-cyanophenyl)acetate is commonly synthesized by treating 4-cyanophenylacetic acid with thionyl chloride in methanol (B129727). chemicalbook.com This Fischer esterification method provides the product in high yield. chemicalbook.com The reaction is generally performed at low temperatures initially and then stirred for an extended period to ensure completion. chemicalbook.com

The synthesis of the 2-cyano isomer, Methyl (2-cyanophenyl)acetate, can be achieved through similar esterification protocols. chemicalbook.com An alternative approach involves a transition metal-free radical cleavage reaction of α-bromoindanone in the presence of sodium azide (B81097), which leads to the formation of 2-cyano-phenylacetate compounds. sioc-journal.cn

IsomerStarting MaterialKey ReagentsGeneral ConditionsTypical Yield
Methyl (4-cyanophenyl)acetate4-cyanophenylacetic acidMethanol, Thionyl chlorideIce-cold, stirred for 12 hoursQuantitative chemicalbook.com
Methyl (2-cyanophenyl)acetate2-cyanophenylacetic acidMethanol, Acid catalystRefluxNot specified
Aryl 2-cyano-phenylacetatesα-BromoindanoneSodium azide, 2,2,6,6-tetramethylpiperidine (B32323) nitrogen oxideMild, transition metal-freeNot specified sioc-journal.cn

Exploration of Variations in the Ester Moiety (e.g., Ethyl, Propyl esters)

Modifying the ester group of (3-cyanophenyl)acetate from a methyl to a larger alkyl group like ethyl or propyl can alter the compound's physical and chemical properties. These analogues are typically prepared via standard esterification of (3-cyanophenyl)acetic acid with the corresponding alcohol (ethanol, propanol, etc.) under acidic catalysis, or through transesterification of the methyl ester.

The synthesis of Ethyl (3-cyanophenyl)acetate, for example, is a common variation. chemscene.com Research on related cyanophenyl compounds, such as the synthesis of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, highlights the accessibility of these ester variants for further synthetic applications, including enzymatic resolutions. researchgate.net The Horner-Wadsworth-Emmons reaction is another sophisticated method used to create unsaturated esters like Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate, demonstrating the versatility of synthetic approaches.

Ester DerivativeGeneral Synthesis MethodReactantsKey Conditions
Ethyl (3-cyanophenyl)acetateFischer Esterification(3-Cyanophenyl)acetic acid, Ethanol (B145695), Acid catalystReflux
Ethyl (2E)-3-(3-cyanophenyl)-2-propenoateHorner-Wadsworth-EmmonsLithium acetylides from ethyl acetoacetate, (Z)-O-methyl-3-cyanophenylhydroxamoyl fluoridesAnhydrous, inert atmosphere

Derivatization at the Phenyl Ring (e.g., Halogenation, Nitration)

The aromatic phenyl ring of this compound is a prime site for derivatization through electrophilic substitution reactions such as halogenation and nitration. These modifications introduce new functional groups that can be used for further synthetic transformations or to modulate the electronic properties of the molecule.

Halogenation: The introduction of halogen atoms (Cl, Br) onto the phenyl ring can be achieved using standard halogenating agents. For example, the synthesis of Methyl 2-bromo-2-(4-cyanophenyl)acetate involves the bromination of the corresponding acetate (B1210297) precursor. smolecule.com While this example illustrates bromination at the alpha-carbon, ring halogenation follows standard electrophilic aromatic substitution principles, with the positions of substitution directed by the existing cyano and acetate groups.

Nitration: Nitration of the phenyl ring introduces a nitro group, a versatile functional group that can be reduced to an amine or used in other transformations. The nitration of related compounds like bis(3-cyanophenyl) oxalate (B1200264) is carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled low temperatures (0°C to 10°C). google.com This suggests that similar conditions could be applied to this compound, leading to nitro-substituted derivatives.

Reaction TypeSubstrate ExampleReagentsConditionsProduct Type
Nitrationbis(3-cyanophenyl) oxalateConcentrated H₂SO₄, Nitric acid (d=1.42)0°C to 10°C google.comNitrophenyl derivative
Bromination (alpha-position)Methyl 2-(4-cyanophenyl)acetateBromine in a suitable solventControlled conditions smolecule.comalpha-Bromo derivative
Chlorination (alpha-position)Methyl acetate and 3-cyanophenyl derivativesThionyl chloride or phosphorus trichlorideHeating under reflux evitachem.comalpha-Chloro derivative

Construction of Heterocyclic Systems Incorporating this compound Motifs

The functional groups of this compound serve as handles for the construction of more complex heterocyclic systems. The cyano and ester moieties can participate in a variety of cyclization reactions to form fused or appended rings.

One notable example is the use of a related precursor, Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, in a Suzuki coupling reaction with (4-cyanophenyl)trifluoroborate to yield Methyl 3-(4-cyanophenyl)thieno[3,2-b]pyridine-2-carboxylate. mdpi.com This demonstrates how the cyanophenyl motif can be incorporated into complex heterocyclic scaffolds. The cyano group itself is a key precursor for building certain heterocyclic rings. For example, the reaction of 3,3'-dicyanodiphenylmethane, a related dinitrile, can lead to the formation of hexakis(3-cyanophenyl) smolecule.comradialene. beilstein-journals.org The general utility of nitriles in forming heterocyclic systems like imidazoles, triazoles, and pyrimidines suggests a wide scope for this compound in this field. researchgate.net

Synthesis of Chiral Derivatives and Enantioselective Approaches

Introducing chirality into the this compound framework is a significant area of research, often aimed at producing enantiomerically pure compounds for biological evaluation. This can be achieved through asymmetric synthesis or by the resolution of racemic mixtures.

Enzymatic Resolution: Lipases are effective catalysts for the kinetic resolution of cyanophenyl-containing compounds. For example, Candida antarctica lipase (B570770) A (CAL-A) has been used for the enantioselective N-acylation of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, successfully separating the enantiomers. researchgate.net

Asymmetric Catalysis: Catalytic asymmetric synthesis provides a direct route to chiral products. Palladium-catalyzed cascade reactions have been used to construct brominated aromatic esters with high enantioselectivity. smolecule.com Furthermore, photoredox catalysis using a chiral iridium complex has enabled the enantioselective α-bromination of a Methyl (4-cyanophenyl)acetate precursor with up to 85% enantiomeric excess (ee). smolecule.com Another approach involves the asymmetric Mannich reaction between chiral N-phosphonyl imines and a Ni(II)-complexed alanine (B10760859) Schiff base, which can produce α-methyl-α,β-diamino acid derivatives with a chiral quaternary carbon center in high diastereomeric ratio. acs.org

Target Chiral Molecule TypeSynthetic ApproachCatalyst/ReagentKey Feature
Enantiomers of Ethyl 3-amino-3-(4-cyanophenyl)propanoateEnzymatic Kinetic ResolutionCandida antarctica lipase A (CAL-A)Enantioselective N-acylation researchgate.net
Chiral α-Bromo EstersAsymmetric Photoredox CatalysisChiral Iridium Complex, NBSAchieved 85% ee for a 4-cyano analogue smolecule.com
Chiral α-Methyl-α,β-diamino AcidsAsymmetric Mannich ReactionChiral N-phosphonyl imine, Ni(II) complexCreates vicinal chiral centers, including a quaternary one acs.org

Advanced Analytical and Spectroscopic Characterization of Methyl 3 Cyanophenyl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Methyl (3-cyanophenyl)acetate exhibits distinct signals corresponding to each unique proton environment. The aromatic protons on the disubstituted benzene (B151609) ring appear as a complex multiplet pattern in the downfield region (typically δ 7.4-7.8 ppm), characteristic of a 1,3- (or meta-) substitution pattern. The methylene (B1212753) protons (-CH₂-) adjacent to both the aromatic ring and the carbonyl group are expected to resonate as a singlet at approximately δ 3.7-3.8 ppm. The methyl protons (-CH₃) of the ester group, being shielded, appear as a sharp singlet further upfield, typically around δ 3.7 ppm. researchgate.net The integration of these signals would correspond to a 4:2:3 ratio, confirming the relative number of protons in each environment.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, ten distinct signals are expected. The ester carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (δ ~170 ppm). libretexts.orgoregonstate.edu The carbons of the aromatic ring typically resonate in the δ 110-140 ppm range. The carbon atom attached to the nitrile group (C-CN) and the nitrile carbon (C≡N) itself have characteristic shifts, with the C≡N signal appearing around δ 118 ppm and the aromatic carbon bonded to it (ipso-carbon) appearing near δ 112 ppm. The methylene carbon (-CH₂-) would be found around δ 40-45 ppm, while the methyl ester carbon (-OCH₃) would resonate around δ 52 ppm. illinois.eduyoutube.com

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assembling the molecular structure. A COSY spectrum would reveal correlations between adjacent protons, confirming the connectivity within the aromatic spin system. An HSQC spectrum correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of the -CH₂, -CH₃, and aromatic C-H signals in the ¹³C spectrum. The HMBC spectrum is crucial for establishing long-range (2-3 bond) connectivity, showing correlations from the methylene protons to the ester carbonyl carbon and several aromatic carbons, and from the methyl protons to the ester carbonyl carbon, thereby confirming the entire molecular framework.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound
Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H)
Aromatic CH7.4 - 7.8129 - 135Multiplet
Methylene CH₂~ 3.75~ 41Singlet
Methyl CH₃~ 3.70~ 52Singlet
Ester C=O-~ 170-
Nitrile C≡N-~ 118-
Aromatic C-CN-~ 112-
Aromatic C-CH₂-~ 135-

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the presence of specific functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by several strong, diagnostic absorption bands. The most prominent of these is the stretching vibration of the ester carbonyl group (νC=O), which typically appears as a strong, sharp band in the range of 1735-1750 cm⁻¹. Another key feature is the nitrile stretching vibration (νC≡N), which is observed as a sharp band of medium intensity in the 2220-2240 cm⁻¹ region. researchgate.netbiointerfaceresearch.com The C-O single bond stretching of the ester group gives rise to strong bands in the 1300-1000 cm⁻¹ fingerprint region. Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹. Aromatic C=C stretching vibrations cause several peaks in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the carbonyl stretch is often weaker in Raman than in IR, the nitrile stretch (νC≡N) typically gives a strong and easily identifiable signal. The symmetric vibrations of the aromatic ring are also often more intense in the Raman spectrum, providing useful structural information.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity (FT-IR)
C-H (Aromatic)Stretching3100 - 3000Medium to Weak
C-H (Aliphatic)Stretching3000 - 2850Medium
C≡N (Nitrile)Stretching2240 - 2220Medium, Sharp
C=O (Ester)Stretching1750 - 1735Strong, Sharp
C=C (Aromatic)Stretching1600 - 1450Medium to Weak
C-O (Ester)Stretching1300 - 1000Strong

Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing fragmentation patterns.

Molecular Weight and HRMS: The nominal molecular weight of this compound (C₁₀H₉NO₂) is 175 g/mol . High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement (e.g., to four or more decimal places), which serves to confirm the elemental composition. nih.gov The calculated exact mass for the molecular ion [M]⁺ is 175.0633 Da.

Fragmentation Analysis: In Electron Ionization (EI) mode, the molecular ion [M]⁺ is expected to be clearly visible. The fragmentation pattern is dictated by the structure, particularly the ester and benzylic positions. chemguide.co.uk Key fragmentation pathways would include:

Loss of the methoxy (B1213986) radical (•OCH₃): This results in the formation of an acylium ion [M - 31]⁺ at m/z 144. This is a common fragmentation for methyl esters. libretexts.org

Loss of the carbomethoxy group (•COOCH₃): Cleavage of the benzylic bond results in a fragment [M - 59]⁺ at m/z 116, corresponding to the cyanobenzyl cation. This cation can rearrange to the very stable cyanotropylium ion. libretexts.org

Formation of the cyanophenylacetyl radical: Cleavage can also lead to the formation of a fragment corresponding to the cyanophenylacetyl radical, with the charge residing on the methyl group, though this is less common.

Electrospray Ionization (ESI-MS), a softer ionization technique, would typically show the protonated molecule [M+H]⁺ at m/z 176 or adducts with sodium [M+Na]⁺ at m/z 198.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
m/zIon StructureFragmentation Pathway
175[C₁₀H₉NO₂]⁺Molecular Ion (M⁺)
144[M - •OCH₃]⁺Loss of methoxy radical
116[M - •COOCH₃]⁺Loss of carbomethoxy group (cyanotropylium ion)
90[C₇H₆]⁺Loss of HCN from m/z 116

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The substituted benzene ring in this compound is the primary chromophore. The spectrum is expected to show absorptions characteristic of π→π* transitions associated with the aromatic system. science-softcon.de Typically, substituted benzenes display two main absorption bands: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm). The presence of the cyano and acetate (B1210297) substituents will influence the exact position (λmax) and intensity of these bands. A weak n→π* transition associated with the carbonyl group's non-bonding electrons may also be observed, but it is often obscured by the much stronger aromatic absorptions. biointerfaceresearch.com

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing

Chromatographic Methods (HPLC, GC-MS, TLC) for Purity Assessment and Reaction Monitoring in Research

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of this compound and to monitor the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for purity analysis. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netmdpi.com Detection is commonly performed with a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., ~254 nm). The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. hpst.cz this compound is sufficiently volatile for GC analysis. The sample is vaporized and separated on a capillary column (e.g., a 5% phenyl methyl siloxane phase). nih.gov The retention time provides one level of identification, while the mass spectrometer provides the mass spectrum of the eluting compound, confirming its identity through the molecular ion and fragmentation pattern. This makes GC-MS an excellent tool for both purity analysis and the identification of byproducts.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used primarily for qualitative monitoring of reaction progress. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). By comparing the spots of the reaction mixture to those of the starting materials and the desired product, one can quickly determine if the reaction is complete. The spots are typically visualized under UV light.

Computational Chemistry and Theoretical Investigations of Methyl 3 Cyanophenyl Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, providing a means to solve the Schrödinger equation for molecular systems. Methods like Density Functional Theory (DFT) and Ab Initio calculations are cornerstones of this field. DFT, particularly with hybrid functionals like B3LYP, has become a standard for its balance of computational cost and accuracy in predicting molecular properties. researchgate.net These methods are instrumental in exploring the molecule's geometry, vibrational modes, and electronic landscape.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. This is achieved through geometry optimization, an iterative process that calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. For Methyl (3-cyanophenyl)acetate, this would involve calculating key bond lengths, bond angles, and dihedral (torsional) angles that define its shape. nih.gov The correlation between theoretically calculated parameters and experimentally determined structures, often from X-ray diffraction (XRD), serves as a validation of the chosen computational method. researchgate.net

Conformational analysis further explores the molecule's flexibility by examining different spatial arrangements (conformers) that arise from rotation around single bonds. By calculating the relative energies of these conformers, it is possible to identify the most stable conformations and the energy barriers between them, which is crucial for understanding the molecule's behavior in different environments.

Table 1: Illustrative Optimized Geometrical Parameters for this compound Note: The following data are representative examples of what a DFT B3LYP/6-311++G(d,p) calculation would yield. Specific computational results for this molecule were not available in the searched literature.

ParameterTypeAtoms InvolvedCalculated Value
Bond LengthC-CPhenyl Ring~1.39 Å
Bond LengthC≡NCyano Group~1.15 Å
Bond LengthC=OCarbonyl Group~1.21 Å
Bond AngleC-C-CPhenyl Ring~120°
Bond AngleO-C=OEster Group~124°
Dihedral AngleC-O-C-CEster ChainVaries with conformer

Once the optimized geometry is obtained, vibrational frequency calculations can be performed at the same level of theory. These calculations predict the frequencies of the fundamental modes of vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net Theoretical vibrational spectra are invaluable for assigning experimental bands to specific molecular motions, such as stretching, bending, and rocking of functional groups like the C≡N of the cyano group, the C=O of the ester, and various vibrations of the phenyl ring. dntb.gov.ua

It is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the harmonic approximation and basis set limitations, thereby improving agreement with experimental data. researchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies for this compound Note: This table provides an example of typical vibrational modes and frequencies. Specific computational data for this molecule were not found in the referenced literature.

Calculated Frequency (cm⁻¹) (Scaled)AssignmentVibrational Mode
~2230ν(C≡N)Cyano group stretching
~1740ν(C=O)Carbonyl stretching
~1600, ~1480ν(C=C)Phenyl ring stretching
~1250ν(C-O)Ester C-O stretching
~750δ(C-H)Aromatic C-H out-of-plane bending

Understanding the electronic structure of a molecule is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov These maps use a color scale to indicate regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), typically shown in red, and regions of positive potential (electron-poor, susceptible to nucleophilic attack), shown in blue. For this compound, the MEP would likely show negative potential around the electronegative oxygen and nitrogen atoms, and positive potential around the hydrogen atoms.

Table 3: Illustrative Electronic Properties for this compound Note: The values in this table are representative and intended for illustrative purposes, as specific literature data was not located.

PropertyAbbreviationCalculated Value (eV)
Energy of HOMOE(HOMO)-7.0 to -9.0
Energy of LUMOE(LUMO)-1.0 to -2.5
HOMO-LUMO Energy GapΔE5.0 to 6.5

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations excel at describing individual molecules (in the gas phase), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (liquid or solid). MD simulations model the movements of atoms and molecules over time based on a classical force field, providing insights into bulk properties and intermolecular interactions.

For this compound, MD simulations could be used to study how molecules pack together in a liquid or crystal and to characterize the non-covalent forces between them. These forces include dipole-dipole interactions, arising from the molecule's permanent dipole moment (due to the polar cyano and ester groups), and London dispersion forces, which are present in all molecules. Understanding these interactions is crucial for predicting physical properties like boiling point and solubility.

Prediction of Chemical Reactivity Descriptors (e.g., Chemical Hardness, Electronegativity)

Conceptual DFT provides a framework for quantifying a molecule's reactivity through various descriptors derived from its electronic structure. These global reactivity descriptors, calculated from the energies of the frontier orbitals, offer a quantitative measure of a molecule's stability and reactivity tendencies.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. dntb.gov.ua

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These descriptors help in comparing the reactivity of different molecules and predicting how they will behave in chemical reactions.

Table 4: Illustrative Chemical Reactivity Descriptors for this compound Note: This table illustrates the type of data obtained from conceptual DFT analysis. Specific values for the target molecule were not found in the searched literature.

DescriptorFormulaIllustrative Value (eV)
Ionization Potential (I)-E(HOMO)7.0 to 9.0
Electron Affinity (A)-E(LUMO)1.0 to 2.5
Electronegativity (χ)(I+A)/24.0 to 5.75
Chemical Hardness (η)(I-A)/22.5 to 3.25
Chemical Softness (S)1/(2η)0.15 to 0.20
Electrophilicity Index (ω)χ²/(2η)2.4 to 3.5

In Silico Screening and Molecular Docking Studies with Biological Targets

In silico techniques, particularly molecular docking, are vital in drug discovery for predicting how a small molecule (a ligand) might bind to the active site of a biological target, such as a protein or enzyme. This process involves computationally placing the ligand into the binding site of the receptor in various orientations and conformations to find the most favorable binding mode. The results are ranked using a scoring function that estimates the binding affinity, with more negative scores typically indicating stronger binding.

A hypothetical molecular docking study of this compound could involve screening it against a relevant enzyme, for instance, one involved in a metabolic pathway where nitrile- or ester-containing compounds are substrates. The study would identify the most likely binding pose and analyze the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, or π-π stacking—that stabilize the ligand-protein complex. Such studies can prioritize compounds for further experimental testing.

Table 5: Hypothetical Molecular Docking Results for this compound Note: The following is a hypothetical example to illustrate the output of a molecular docking study. No specific docking studies for this compound were identified in the literature search.

Target Protein (PDB ID)Binding Affinity (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
Example Kinase (e.g., PDB: 1XXX)-6.5TYR 210, LEU 150Hydrogen Bond, Hydrophobic
Example Hydrolase (e.g., PDB: 1YYY)-5.8SER 101, PHE 290Hydrogen Bond, π-π Stacking

Future Directions and Emerging Research Avenues for Methyl 3 Cyanophenyl Acetate

Development of Novel and Sustainable Synthetic Methodologies

While classical methods for synthesizing arylacetates are established, future research will likely focus on developing more sustainable and efficient protocols for methyl (3-cyanophenyl)acetate. Current synthetic routes for similar compounds, such as methyl (4-cyanophenyl)acetate, often involve the esterification of the corresponding carboxylic acid using reagents like thionyl chloride or sulfuric acid in methanol (B129727). chemicalbook.com These methods, while effective, often require harsh conditions and generate significant waste.

Future methodologies could pivot towards "green" chemistry principles. One promising approach is the development of catalytic systems that can directly carboxylate and esterify 3-cyanotoluene derivatives, bypassing the need for pre-functionalized starting materials. Furthermore, adapting green methods used for analogous compounds, such as the one-pot synthesis of methyl 3-cyanobenzoate from methyl 3-formylbenzoate using a dehydrating agent like acetic anhydride (B1165640), could offer a more environmentally benign route. researchgate.net Research into solid acid catalysts, enzymatic catalysis, or flow chemistry setups could lead to processes with higher atom economy, reduced energy consumption, and the use of safer solvents.

Table 1: Comparison of Potential Synthetic Approaches

Methodology Potential Advantages Research Focus
Enzymatic Esterification High selectivity, mild conditions, biodegradable catalyst. Screening for suitable lipases/esterases, reaction optimization.
Flow Chemistry Improved safety, scalability, and reaction control. Development of continuous flow reactors, catalyst immobilization.
Solid Acid Catalysis Catalyst reusability, reduced corrosion, simpler workup. Design of porous catalysts (e.g., zeolites, resins) for esterification.

| Direct Carboxylation | Higher atom economy, fewer synthetic steps. | Exploration of novel catalysts for C-H activation and CO2 insertion. |

Exploration of Unconventional Reactivity Patterns and Mechanistic Studies

The reactivity of this compound is largely dictated by its three functional components: the aromatic ring, the cyano group, and the ester moiety attached to a benzylic carbon. While reactions like ester hydrolysis or reduction of the nitrile are predictable, significant opportunities lie in exploring less conventional transformations.

Future research could investigate:

Asymmetric Catalysis: The development of catalytic systems for the enantioselective functionalization of the α-carbon (the carbon between the phenyl ring and the carbonyl group). This would provide access to chiral building blocks crucial for the synthesis of pharmaceuticals.

Nitrile Group Transformations: Moving beyond simple hydrolysis or reduction, the cyano group could be utilized in cycloaddition reactions to form heterocyclic structures like tetrazoles or triazines, which are prevalent in medicinal chemistry.

Metal-Catalyzed Cross-Coupling: The aromatic ring could be further functionalized using modern cross-coupling reactions, allowing for the introduction of diverse substituents to modulate the molecule's electronic and steric properties.

Detailed mechanistic studies, combining kinetic analysis with computational modeling, will be essential to understand the pathways of these novel reactions. Elucidating reaction intermediates and transition states will enable the rational optimization of catalysts and reaction conditions for improved efficiency and selectivity.

Rational Design of Derivatives with Enhanced Bioactivity or Material Properties

The rational design of novel molecules based on a parent scaffold is a cornerstone of modern drug discovery and materials science. rsc.org this compound serves as an excellent starting point for creating libraries of derivatives with tailored properties.

In medicinal chemistry, the principles of rational design can be applied to develop derivatives with enhanced biological activity. nih.gov By modifying the core structure, researchers could design compounds that act as enzyme inhibitors, receptor antagonists, or other bioactive agents. For instance, converting the ester to a hydroxamic acid could introduce metal-chelating properties, a strategy used in designing inhibitors for metalloenzymes. rsc.org The synthesis and screening of derivatives against various cancer cell lines, as has been done for other cyanomethyl compounds, could reveal potential antiproliferative activities. frontiersin.org

In materials science, the rigid cyanophenyl group combined with the flexible acetate (B1210297) linker suggests potential applications in liquid crystals or polymers. Derivatives could be designed to promote specific intermolecular interactions, such as π-stacking or dipole-dipole forces, leading to self-assembly into ordered structures.

Table 2: Hypothetical Derivatives and Their Potential Applications

Derivative Class Structural Modification Potential Application Rationale
Bioactive Agents Ester hydrolysis and amide coupling with amino acids. Protease Inhibitors Mimicking peptide bonds to interact with enzyme active sites.
Bioactive Agents Conversion of nitrile to a tetrazole ring. Angiotensin II Receptor Blockers Tetrazole is a common bioisostere for a carboxylic acid.
Advanced Materials Polymerization via the aromatic ring or ester group. Specialty Polymers Introduction of polar cyano groups for high-performance plastics.

| Advanced Materials | Addition of long alkyl chains to the aromatic ring. | Liquid Crystals | Creating calamitic (rod-like) molecules that form liquid crystal phases. |

Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational modeling and experimental validation is a powerful strategy for accelerating the discovery of new molecules and materials. nih.govnih.gov This integrated approach can significantly reduce the time and resources required for research and development by prioritizing the most promising candidates for synthesis and testing.

For this compound, this workflow could be implemented as follows:

Computational Screening: A virtual library of thousands of conceivable derivatives could be generated in silico. Computational tools like molecular docking can predict the binding affinity of these derivatives to specific biological targets, such as enzymes or receptors. frontiersin.org Quantum chemical calculations (e.g., Density Functional Theory) can predict reactivity, stability, and electronic properties relevant to materials science.

Guided Synthesis: The most promising candidates identified through computational screening are then synthesized in the lab. This targeted approach avoids the exhaustive and often inefficient synthesis of large, untargeted compound libraries.

Experimental Validation: The synthesized compounds are tested for their predicted properties (e.g., bioactivity, thermal stability, photophysical characteristics).

Potential in Advanced Catalysis and Supramolecular Chemistry

The structural features of this compound make it an intriguing candidate for applications in advanced catalysis and supramolecular chemistry.

Advanced Catalysis: The nitrile group is a well-known coordinating ligand for transition metals. Derivatives of this compound could be designed as ligands for homogeneous catalysts. For instance, incorporating phosphine (B1218219) groups onto the aromatic ring could create pincer-type ligands capable of stabilizing metal centers for various catalytic transformations. The entire molecule could also act as a substrate in novel catalytic processes, such as the development of environmentally friendly methods for producing specialty acrylates. researchgate.netdntb.gov.ua

Supramolecular Chemistry: Supramolecular chemistry involves the self-assembly of molecules into larger, ordered structures through non-covalent interactions. The this compound scaffold possesses several features conducive to self-assembly. The aromatic ring can participate in π-π stacking, while the polar cyano and ester groups can engage in dipole-dipole interactions. This makes it a potential building block, or "tecton," for constructing complex architectures like metal-organic frameworks (MOFs), coordination polymers, or self-assembled monolayers on surfaces. Future research could explore how to control these interactions to create novel materials with tailored porosity, conductivity, or optical properties.

Q & A

Basic: What are the established synthetic routes for Methyl (3-cyanophenyl)acetate, and how do their yields compare?

This compound can be synthesized via palladium-catalyzed α-arylation of zinc enolates of esters. For example, tert-butyl 2-(3-cyanophenyl)acetate (a related ester) is synthesized using Pd catalysis with yields up to 90% under optimized conditions (hexane/ethyl acetate solvent system, silica gel purification) . Another route involves substitution reactions starting from methyl 3-fluorophenylacetate, achieving yields of ~73% or 17% depending on reaction conditions (e.g., nitro group introduction or cyanide substitution) . Key variables affecting yield include catalyst loading, solvent polarity, and temperature.

Advanced: How can reaction conditions be optimized for higher regioselectivity in the α-arylation of this compound precursors?

Regioselectivity in Pd-catalyzed α-arylation depends on:

  • Ligand design : Bulky ligands (e.g., XPhos) favor mono-arylation by sterically hindering secondary reactions.
  • Base strength : Strong bases (e.g., NaOtBu) enhance enolate formation, improving reaction efficiency.
  • Substrate pre-functionalization : Introducing electron-withdrawing groups (e.g., cyano) at the meta-position stabilizes intermediates, as shown in tert-butyl 2-(3-cyanophenyl)acetate synthesis (90% yield) .
    Contradictory data on yields (e.g., 73% vs. 17% in alternative routes ) may arise from competing side reactions (e.g., over-nitration), necessitating controlled stoichiometry and low-temperature conditions.

Basic: What analytical methods are recommended for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are critical. For example, tert-butyl 2-(3-cyanophenyl)acetate shows distinct peaks at δ 7.58–7.51 (aromatic protons) and δ 169.8 (ester carbonyl) .
  • Chromatography : Silica gel chromatography with hexane/ethyl acetate gradients (e.g., 70:30 to 85:15) effectively separates byproducts .
  • Elemental analysis : Confirms purity (>95% by HPLC in related esters) .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Steric effects : The meta-cyano group reduces steric hindrance compared to ortho-substituted analogs, enabling efficient Pd coordination.
  • Electronic effects : The electron-withdrawing cyano group stabilizes transition states in nucleophilic acyl substitutions, as evidenced by high yields in α-arylation . Contrastingly, para-substituted analogs may exhibit reduced reactivity due to unfavorable resonance effects.

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

  • Solvent extraction : Ethyl acetate/water partitioning removes polar impurities (e.g., unreacted starting materials).
  • Crystallization : Low-temperature recrystallization in hexane/ethyl acetate mixtures enhances purity (>99.5% achievable for methyl acetate derivatives ).
  • Distillation : For high-boiling-point contaminants, fractional distillation under reduced pressure is recommended .

Advanced: How can computational modeling aid in predicting the stability of this compound derivatives?

Density Functional Theory (DFT) calculations can predict:

  • Thermal stability : Bond dissociation energies (BDEs) of ester linkages.
  • Hydrolytic susceptibility : Electron-deficient aryl groups (e.g., cyano) increase resistance to hydrolysis compared to electron-rich analogs.
  • Reaction pathways : Transition state modeling identifies optimal conditions for avoiding side reactions (e.g., decarboxylation) .

Basic: What are the key applications of this compound in medicinal chemistry?

It serves as:

  • Intermediate in drug synthesis : For β-lactam antibiotics or kinase inhibitors, leveraging its aryl-cyanide motif for target binding.
  • Probe for enzyme activity : The ester group undergoes hydrolysis in esterase assays, enabling enzyme kinetics studies .

Advanced: How to troubleshoot low yields in the synthesis of this compound derivatives?

  • Catalyst deactivation : Test for Pd leaching via ICP-MS; switch to stable catalysts (e.g., Pd(OAc)2_2/XPhos).
  • Side reactions : Monitor for nitrile hydrolysis using IR spectroscopy (loss of C≡N stretch at ~2250 cm1^{-1}).
  • Scale-up adjustments : Maintain inert atmospheres and optimize stirring rates to prevent localized overheating .

Basic: What safety protocols are essential when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation (P264, P280 safety codes) .
  • Waste disposal : Segregate organic waste and use licensed disposal services for cyanide-containing byproducts .
  • PPE : Nitrile gloves and safety goggles are mandatory .

Advanced: How does the cyano group impact the spectroscopic and reactivity profile of this compound?

  • NMR shifts : The cyano group deshields adjacent protons, shifting aromatic signals upfield (e.g., δ 7.77 in 1H^1H NMR) .
  • Reactivity : Enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks (e.g., in Grignard reactions).
  • Stability : Reduces susceptibility to oxidation compared to methyl or methoxy-substituted analogs .

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